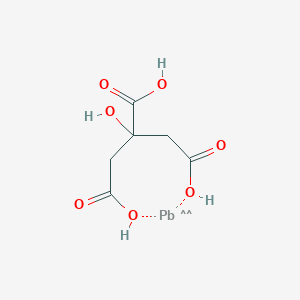

Citric acid, lead salt

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Citric acid, lead salt, also known as lead(II) citrate, is a chemical compound formed by the reaction of citric acid with lead. It is commonly used in various scientific and industrial applications due to its unique properties. The compound is typically found in the form of a white crystalline powder and is known for its ability to form stable complexes with metal ions.

準備方法

Synthetic Routes and Reaction Conditions: The preparation of citric acid, lead salt involves the reaction of citric acid with a lead-containing compound, such as lead(II) acetate or lead(II) nitrate. The reaction is typically carried out in an aqueous solution under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows: [ \text{C}_6\text{H}_8\text{O}_7 + \text{Pb(NO}_3\text{)}_2 \rightarrow \text{Pb(C}_6\text{H}_5\text{O}_7) + 2\text{HNO}_3 ]

Industrial Production Methods: In industrial settings, the production of this compound is often carried out using large-scale reactors where citric acid and lead(II) acetate or lead(II) nitrate are mixed in stoichiometric amounts. The reaction mixture is then stirred and heated to facilitate the formation of the lead salt. After the reaction is complete, the product is filtered, washed, and dried to obtain the pure compound.

化学反応の分析

Reaction with Metallic Lead

Metallic lead reacts with citric acid in aqueous solutions under mild acidic conditions (pH 3–6.2). Sodium citrate accelerates dissolution by providing citrate ligands that complex Pb²⁺, enhancing solubility .

Example Reaction :

\text{Pb s }+\text{C}_6\text{H}_8\text{O}_7\rightarrow \text{Pb C}_6\text{H}_5\text{O}_7\text{ }^{-}+\text{H}_2\text{O}+\text{H}_2\(\text{g})

Leaching of Lead Sulfate (PbSO₄)

PbSO₄ reacts with citrate solutions to form soluble lead citrate complexes. Elevated sodium citrate concentrations (50–650 g/L) and temperatures (35–95°C) significantly improve leaching efficiency .

Example Reaction :

PbSO4+Na3C6H5O7→Pb3(C6H5O7)2+Na2SO4

Dissolution Behavior and pH Dependency

Lead citrate dissolution is pH-sensitive, with optimal performance under mild acidity (pH 5–6) :

| Condition | Dissolution Efficiency | pH Range | Source |

|---|---|---|---|

| Citric acid (5 mM) | 49% (60 min) | 3.0–3.2 | |

| Sodium citrate (5 mM) | 75% (60 min) | 5.5–6.2 | |

| Citric acid + sodium citrate | 62% (60 min) | 3.2–5.5 |

-

Key Insight : Sodium citrate outperforms citric acid alone due to its higher initial pH (5.5 vs. 3.0), favoring citrate ligand availability for Pb²⁺ complexation .

Complexation and Speciation

Lead citrate exists as multiple soluble complexes in aqueous solutions, including :

-

Pb C6H7O7 +

-

Pb2(OH)2(C6H5O7)24−

-

Pb3(C6H5O7)2

Factors influencing speciation :

-

Temperature : Higher temperatures (e.g., 95°C) increase leaching rates by accelerating ligand exchange .

-

Citrate Concentration : Excess citrate shifts equilibria toward soluble complexes (e.g., Pb3(C6H5O7)2) .

Soil Remediation

Citric acid mobilizes lead in contaminated soils by forming soluble complexes, reducing Pb adsorption and enhancing phytoremediation efficiency .

Mechanism :

Pb2++C6H8O7→Pb C6H5O7 −+3H+

Antioxidant Activity

Citric acid mitigates lead-induced oxidative stress by chelating Pb²⁺, reducing lipid peroxidation in biological systems .

Stability and Decomposition

Lead citrate decomposes under strongly acidic or alkaline conditions. For example, nitric acid (HNO₃) displaces citrate ligands, forming lead nitrate :

Pb3(C6H5O7)2+6HNO3→3Pb NO3 2+2C6H8O7

科学的研究の応用

Citric acid, lead salt has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in various chemical reactions and as a precursor for the synthesis of other lead compounds.

Biology: Employed in studies involving metal ion interactions with biological molecules.

Medicine: Investigated for its potential use in medical imaging and as a contrast agent.

Industry: Utilized in the production of lead-based materials and as a stabilizer in certain industrial processes.

作用機序

The mechanism of action of citric acid, lead salt involves its ability to form stable complexes with metal ions. The lead ion in the compound can interact with various molecular targets, including proteins and enzymes, affecting their function. The pathways involved in these interactions are often related to the chelation and sequestration of metal ions, which can influence biological and chemical processes.

類似化合物との比較

Lead(II) acetate: Another lead compound with similar properties but different applications.

Lead(II) nitrate: Used in similar reactions but has distinct chemical behavior.

Citric acid, calcium salt: A calcium-based analog with different reactivity and applications.

Uniqueness: Citric acid, lead salt is unique due to its specific interactions with lead ions and its ability to form stable complexes. This makes it particularly useful in applications where lead ion stabilization is required, distinguishing it from other similar compounds.

特性

CAS番号 |

14450-60-3 |

|---|---|

分子式 |

C6H8O7Pb |

分子量 |

399 g/mol |

InChI |

InChI=1S/C6H8O7.Pb/c7-3(8)1-6(13,5(11)12)2-4(9)10;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12); |

InChIキー |

JNLCUVJKTXKKSG-UHFFFAOYSA-N |

SMILES |

C(C(=O)O)C(CC(=O)O)(C(=O)O)O.[Pb] |

正規SMILES |

C(C(=O)O)C(CC(=O)O)(C(=O)O)O.[Pb] |

Key on ui other cas no. |

14450-60-3 512-26-5 |

ピクトグラム |

Irritant; Health Hazard; Environmental Hazard |

同義語 |

citric acid, lead salt |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。